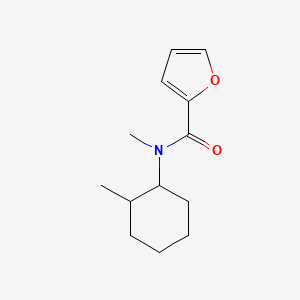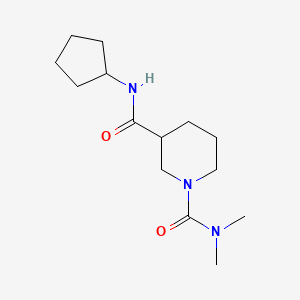
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide, also known as MXE, is a dissociative anesthetic drug that has gained attention in recent years due to its potential use in scientific research. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been found to have similar effects on the brain.
Wirkmechanismus
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide acts as a non-competitive antagonist at the NMDA receptor, blocking the receptor from being activated by glutamate. This leads to a decrease in the activity of excitatory neurons in the brain, resulting in the dissociative and anesthetic effects of the drug. N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has also been found to have effects on other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has been found to have a variety of biochemical and physiological effects on the body. These include changes in heart rate and blood pressure, as well as changes in body temperature and respiratory rate. N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has also been found to have effects on the immune system, including changes in cytokine levels and immune cell activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide in lab experiments is its high affinity for the NMDA receptor, which allows researchers to study the effects of NMDA receptor blockade on the brain. However, N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide also has limitations, including its potential for abuse and its unknown long-term effects on the brain and body.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide. One area of interest is the potential use of N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide as a treatment for depression and anxiety disorders. Another area of interest is the development of new dissociative anesthetics based on the structure of N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide. Finally, further research is needed to better understand the long-term effects of N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide on the brain and body.
Synthesemethoden
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methylbutanol with cyclohexanone to form 3-methylcyclohexanone. This intermediate is then reacted with methylamine to form N-methyl-3-methylcyclohexanone, which is then converted to N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide through a series of reactions involving furfurylamine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has been used in scientific research to study the effects of dissociative anesthetics on the brain. In particular, N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has been found to have a high affinity for the NMDA receptor, which is involved in learning and memory processes. N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has also been found to have antidepressant and anxiolytic effects, which could make it a potential treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-6-3-4-7-11(10)14(2)13(15)12-8-5-9-16-12/h5,8-11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXBJTIVSBVZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-bromophenyl)ethyl]-4-cyanobenzamide](/img/structure/B7494996.png)

![N'-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7495012.png)

![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)
![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)

![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)



